Z-Gln-OH

Catalog No.
S1768875
CAS No.
2650-64-8
M.F
C13H16N2O5
M. Wt
280.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Gln-OH

CAS Number

2650-64-8

Product Name

Z-Gln-OH

IUPAC Name

(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1

InChI Key

JIMLDJNLXLMGLX-JTQLQIEISA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O

Synonyms

2650-64-8;Z-Gln-OH;N-Carbobenzyloxy-L-glutamine;N-Cbz-L-glutamine;Cbz-Gln-OH;N-Carbobenzoxy-L-glutamine;Z-L-Glutamine;CBZ-L-Glutamine;Carbobenzoxyglutamine;Cbz-L-Gln-OH;N-Benzyloxycarbonyl-L-glutamine;Carbobenzoxy-L-glutamine;Benzyloxycarbonyl-L-glutamine;N-(Benzyloxycarbonyl)-L-glutamine;Carbobenzyloxy-L-glutamine;(Benzyloxycarbonyl)glutamine;(S)-5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoicacid;N2-Carbobenzoxy-L-glutamine;N2-Benzyloxycarbonyl-L-glutamine;JIMLDJNLXLMGLX-JTQLQIEISA-N;N(2)-Benzoxycarbonyl-L-glutamine;Glutamine,N-(benzyloxy)carbonyl-;NSC186903;ST50308656;(2S)-2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoicacid

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O

Peptide Synthesis:

Z-Glutamine is a commonly used building block in peptide synthesis, particularly for the solid-phase peptide synthesis (SPPS) technique. The Z-protecting group allows for the selective attachment of glutamine to a growing peptide chain while protecting its amino group from unwanted reactions with other reagents. Once the peptide sequence is complete, the Z-protecting group can be selectively removed to reveal the free amino group of glutamine in the final peptide product [1].

Source

Enzyme Studies:

Z-Glutamine can be used as a substrate for studying enzymes that utilize glutamine. Due to its modified structure, the rate of reaction between Z-Glutamine and the enzyme may differ compared to unmodified glutamine. This allows researchers to investigate the enzyme's specific binding and catalytic properties towards the glutamine side chain [2].

Source

Cell Culture Studies:

Z-Glutamine can be used as a supplement in cell culture media to study the role of glutamine in various cellular processes. The Z-protecting group ensures controlled release of glutamine within the cells, allowing researchers to investigate the effects of specific glutamine concentrations or timing of its availability on cell behavior [3].

Source

  • CBZ-Glutamine is a derivative of the amino acid glutamine. It has a carbobenzoxy (CBZ) protecting group attached to the amino group (N-terminus) of glutamine [].
  • This modification is often used in organic synthesis to protect the amino group while allowing reactions to occur at other functional groups in the molecule [].

Molecular Structure Analysis

  • CBZ-Glutamine combines the structural features of glutamine and a carbobenzoxy group.
  • Glutamine is an amino acid with an amine group, a carboxylic acid group, and a side chain containing an amide group.
  • The carbobenzoxy group (C6H5CH2OCO-) is linked to the amine group of glutamine, forming a protected amine [].

Chemical Reactions Analysis

  • CBZ-Glutamine is a key intermediate in the synthesis of peptides and other complex molecules. The CBZ group can be selectively removed under specific conditions to reveal the free amine group of glutamine, allowing it to participate in peptide bond formation [].

An example of the reaction for CBZ-Glutamine removal using trifluoroacetic acid (TFA) is shown below []:

CBZ-Glutamine + TFA -> Glutamine + C6H5CH2OCOOH


Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of CBZ-Glutamine is not readily available from scientific sources.
  • However, the compound is likely a solid at room temperature based on the structure and properties of similar molecules [].
  • Scientific sources do not report extensive safety information on CBZ-Glutamine.
  • As a general precaution, unknown compounds should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols.

XLogP3

0.3

Other CAS

2650-64-8

General Manufacturing Information

L-Glutamine, N2-[(phenylmethoxy)carbonyl]-: INACTIVE

Dates

Modify: 2023-08-15

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